molecular formula C14H18BrNO2 B12331946 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide

Cat. No.: B12331946
M. Wt: 312.20 g/mol
InChI Key: FNXNEWNPKNSVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxycyclohexyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of 3-methylbenzoic acid, followed by the introduction of the trans-4-hydroxycyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzamide
  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methoxybenzamide

Uniqueness

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the benzamide moiety can influence its lipophilicity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

4-bromo-N-(4-hydroxycyclohexyl)-3-methylbenzamide

InChI

InChI=1S/C14H18BrNO2/c1-9-8-10(2-7-13(9)15)14(18)16-11-3-5-12(17)6-4-11/h2,7-8,11-12,17H,3-6H2,1H3,(H,16,18)

InChI Key

FNXNEWNPKNSVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.